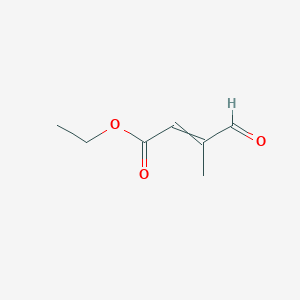

Ethyl 3-methyl-4-oxocrotonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-methyl-4-oxobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-3-10-7(9)4-6(2)5-8/h4-5H,3H2,1-2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFXEUMFBVGYEL-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62054-49-3, 41891-38-7 | |

| Record name | Ethyl (2E)-3-methyl-4-oxo-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62054-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-methyl-4-oxo-2-butenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041891387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-3-Methyl-4-oxo-but-2-enoic acid ethylester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062054493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ethyl (2E)-3-methyl-4-oxobut-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 3-methyl-4-oxo-2-butenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to Ethyl 3-methyl-4-oxocrotonate: Synthesis, Reactivity, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile C7 Building Block

Ethyl 3-methyl-4-oxocrotonate, identified by the CAS Number 62054-49-3 , is a bifunctional organic compound that is gaining significant traction as a versatile intermediate in complex organic synthesis.[1] Structurally, it is a C7 α,β-unsaturated aldehydic ester, a classification that immediately signals its rich reactive potential to the discerning chemist. Its utility stems from the orthogonal reactivity of its aldehyde and ethyl ester functionalities, coupled with the conjugated system that allows for strategic carbon-carbon bond formation.

This guide provides an in-depth examination of this compound, moving beyond simple data recitation to explore the causality behind its synthesis, its nuanced reactivity, and its proven applications in the synthesis of higher-order molecules like isoprenoids.[2] For professionals in drug development and materials science, understanding the potential of this building block is key to unlocking novel synthetic pathways and creating innovative molecular architectures.[3]

Core Chemical and Physical Identity

A thorough understanding of a reagent begins with its fundamental properties. These data points are critical for experimental design, safety assessment, and purification strategies.

Structural Representation

Caption: 2D Structure of this compound

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 62054-49-3 | [1] |

| IUPAC Name | ethyl 3-methyl-4-oxobut-2-enoate | [4] |

| Synonyms | Ethyl trans-γ-oxosenecioate, Ethyl trans-3-methyl-4-oxo-2-butenoate | |

| Molecular Formula | C₇H₁₀O₃ | [4] |

| Molecular Weight | 142.15 g/mol | [4] |

| Form | Liquid | [2] |

| Boiling Point | 195-202 °C (lit.) | [1][5] |

| Density | 1.044 g/mL at 20 °C (lit.) | [2][5] |

| Refractive Index | n20/D 1.461 | [2] |

| Flash Point | 109 °C (228.2 °F) - closed cup | [2][5] |

| Storage Temp. | 2-8°C | [2] |

Synthesis: A Case Study in Selective Oxidation

The most direct and efficient synthesis of this compound involves the selective oxidation of the corresponding allylic alcohol, ethyl (E)-4-hydroxy-3-methylbut-2-enoate. This transformation is a classic example of chemoselectivity, a cornerstone of modern organic synthesis.

The Underlying Principle: Chemoselectivity

The challenge in this synthesis is to oxidize the primary allylic alcohol to an aldehyde without affecting the α,β-unsaturated ester moiety or inducing over-oxidation to a carboxylic acid. Activated manganese dioxide (MnO₂) is the reagent of choice for this purpose. Its efficacy is rooted in its heterogeneous nature and its specific affinity for oxidizing allylic and benzylic alcohols. The reaction proceeds on the surface of the solid MnO₂, and its reactivity is highly dependent on the method of its preparation. This surface-mediated mechanism is generally milder and more selective than using powerful, soluble oxidizing agents like potassium permanganate or chromic acid.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Reactivity and Applications in Drug Discovery

The synthetic value of this compound lies in its dual functionality. The aldehyde group is a prime site for nucleophilic attack, condensations, and Wittig-type reactions, while the α,β-unsaturated system is an excellent Michael acceptor.

-

Isoprenoid Synthesis: As noted in the literature, this compound is a valuable C5-aldehydic ester for synthesizing isoprenoids.[2] The aldehyde can be readily transformed into a new carbon-carbon double bond via the Wittig reaction, extending the carbon chain and installing the characteristic isoprene unit.

-

Michael Additions & Condensations: The conjugated system allows for 1,4-conjugate additions (Michael reactions), enabling the introduction of a wide range of nucleophiles at the β-position. Furthermore, the aldehyde can participate in Knoevenagel or aldol condensations, providing pathways to more complex and diverse molecular scaffolds.[3]

-

Heterocycle Formation: The 1,4-dicarbonyl-like nature of the molecule makes it a suitable precursor for the synthesis of various five- and six-membered heterocyclic rings, which are privileged structures in medicinal chemistry.

-

Polymer Science: The reactive carbonyl and alkene functionalities make it a versatile building block for creating specialized polymers with tailored thermal, mechanical, or optical properties through addition and condensation reactions.[3]

For drug development professionals, these reactive handles offer a toolkit for rapidly building molecular complexity and exploring chemical space around a lead compound. The ability to selectively address different parts of the molecule allows for the systematic modification of a scaffold to optimize its pharmacological profile.

Self-Validating Experimental Protocol: Synthesis from Ethyl (E)-4-hydroxy-3-methylbut-2-enoate

This protocol is designed to be self-validating, incorporating in-process checks to ensure reaction completion and product purity.

Objective: To synthesize this compound via selective oxidation.

Materials:

-

Ethyl (E)-4-hydroxy-3-methylbut-2-enoate (1 equivalent)

-

Activated Manganese Dioxide (MnO₂) (10 equivalents)

-

Dichloromethane (DCM), anhydrous

-

Diatomaceous earth (e.g., Celite®)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

TLC plates (silica gel), Ethyl Acetate, Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl (E)-4-hydroxy-3-methylbut-2-enoate (e.g., 9.37 g, 65 mmol) in a generous volume of dichloromethane (e.g., 1.3 L).[1] The large volume of solvent ensures the subsequent suspension is well-stirred.

-

Reagent Addition: To the vigorously stirred solution, add activated manganese dioxide powder (e.g., 56.5 g, 650 mmol) portion-wise. Causality Note: The large excess of MnO₂ drives the reaction to completion and compensates for variations in reagent activity.

-

In-Process Validation (TLC Monitoring): Stir the resulting black suspension at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 15-20 minutes. Spot the reaction mixture against the starting material. The reaction is complete when the starting material spot has been completely consumed (typically 1 hour).[1] This step prevents over-stirring which can lead to side products and ensures the reaction is worked up at the optimal time.

-

Workup & Isolation: Upon completion, filter the suspension through a pad of diatomaceous earth. Wash the filter cake thoroughly with additional DCM to recover all the product. Causality Note: Diatomaceous earth is a fine, porous material that effectively traps the solid MnO₂ particles, leading to a clear filtrate.

-

Purification: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation). The resulting residue is typically pure this compound, obtained as a yellow oil.[1]

-

Final Validation (Characterization): Confirm the purity and identity of the product using Gas Chromatography (GC) (assay should be ≥97.0%[2]) and NMR spectroscopy. The spectral data should be consistent with the expected structure.

Safety, Handling, and Storage

As a responsible scientist, proper handling of all chemicals is paramount.

-

Hazard Classification: this compound is classified as causing skin irritation and serious eye damage. It may also be harmful to aquatic life with long-lasting effects.[4]

-

Personal Protective Equipment (PPE): Always use this chemical within a certified chemical fume hood.[6] Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[7]

-

Handling: Avoid breathing vapors or mist.[6][7] Do not allow the substance to come into contact with skin or eyes.[6] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] Recommended storage is at 2-8°C.[2] It is classified as a combustible liquid.[2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][7]

References

-

Title: this compound | C7H10O3 | CID 3016304 Source: PubChem - NIH URL: [Link]

-

Title: Exploring the Synthetic Utility of this compound in Polymer Science Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

Sources

- 1. This compound | 62054-49-3 [chemicalbook.com]

- 2. 3-メチル-4-オキソクロトン酸エチル ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C7H10O3 | CID 3016304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy this compound (EVT-3327230) | 41891-38-7 [evitachem.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of Ethyl 3-methyl-4-oxocrotonate

Introduction

Ethyl 3-methyl-4-oxocrotonate, particularly its trans-isomer, is a versatile C5-aldehydic ester that serves as a crucial building block in synthetic organic chemistry.[1] Its bifunctional nature, possessing both an α,β-unsaturated ester and an aldehyde group, makes it a valuable precursor for the synthesis of more complex molecules, notably isoprenoids and novel polymeric materials.[1][2] An exhaustive understanding of its physical properties is paramount for researchers, scientists, and drug development professionals to ensure its optimal handling, reaction setup, and purification, thereby guaranteeing reproducibility and scalability in its applications.

This guide provides a comprehensive overview of the core physical properties of Ethyl (2E)-3-methyl-4-oxo-2-butenoate, grounded in established technical data. It moves beyond a simple cataloging of values to explain the causality behind experimental choices for their determination, ensuring a self-validating system of protocols and data.

Chemical Identity and Structure

A clear identification of this compound is the foundation for any technical discussion. The focus of this guide is the commercially prevalent trans-isomer.

| Identifier | Value | Source |

| IUPAC Name | ethyl (2E)-3-methyl-4-oxobut-2-enoate | [3] |

| Synonyms | Ethyl trans-γ-oxosenecioate, Ethyl trans-3-methyl-4-oxo-2-butenoate | [1] |

| CAS Number | 62054-49-3 | [1] |

| Molecular Formula | C₇H₁₀O₃ | [1][3] |

| Molecular Weight | 142.15 g/mol | [1][2][3] |

| Chemical Structure | ||

| SMILES | CCOC(=O)/C=C(\C)/C=O | [2] |

| InChI Key | YLFXEUMFBVGYEL-GQCTYLIASA-N | [1] |

Core Physicochemical Properties

The physical characteristics of a compound dictate its behavior in various laboratory and industrial settings. The following table summarizes the key physical properties of this compound.

| Property | Value | Conditions | Source |

| Appearance | Clear colourless to light yellow oil/liquid | Ambient | |

| Boiling Point | 195-202 °C | Atmospheric Pressure | [1][2] |

| 94-95 °C | 12 mmHg | [1] | |

| Density | 1.044 g/mL | 20 °C | [1][2] |

| Refractive Index (n_D) | 1.461 | 20 °C | [1] |

| Flash Point | 109 °C | Closed Cup | [1][2] |

| Storage Temperature | 2-8°C | - | [1] |

Solubility Profile

Expert Insight: Based on the principle of "like dissolves like," the polarity of this compound, which arises from its ester and carbonyl functional groups, suggests it is miscible with a wide range of common polar and moderately polar organic solvents.[4] Its miscibility is expected to be high in solvents such as alcohols (methanol, ethanol), chlorinated solvents (dichloromethane, chloroform), esters (ethyl acetate), and ketones (acetone). Conversely, it is expected to have low solubility in non-polar solvents like hexane and water.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The anticipated chemical shifts (δ) are: 9.54 ppm (singlet, 1H, aldehydic proton), 6.49 ppm (quartet, 1H, vinylic proton), 4.26 ppm (quartet, 2H, ethyl -CH₂-), 2.15 ppm (doublet, 3H, methyl group on the double bond), and 1.33 ppm (triplet, 3H, ethyl -CH₃).

-

¹³C NMR (CDCl₃): The carbon NMR spectrum provides insight into the carbon framework. The expected chemical shifts (δ) are: 194.8 ppm (aldehyde C=O), 165.7 ppm (ester C=O), 150.6 ppm and 135.8 ppm (alkene carbons), 61.3 ppm (ethyl -CH₂-), 14.4 ppm (ethyl -CH₃), and 11.0 ppm (methyl group on the double bond).

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups. Characteristic absorption bands are expected around:

-

2829, 2740 cm⁻¹: C-H stretch of the aldehyde.

-

1718 cm⁻¹: C=O stretch of the ester.

-

1660 cm⁻¹: C=O stretch of the α,β-unsaturated aldehyde.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound.

-

GC-MS (Electron Ionization, 20 eV): A molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 142. Key fragmentation patterns include peaks at m/z 114 ([M-CO]⁺), 97 ([M-OCH₂CH₃]⁺), and 96 ([M-CH₃CH₂OH]⁺).

Experimental Methodologies: A Practical Approach

To ensure the integrity of experimental work, the physical properties of starting materials like this compound should be verified. The following protocols outline standard, reliable methods for these determinations.

Boiling Point Determination (Thiele Tube Method)

This micro-method is ideal for determining the boiling point with a small sample volume, a common scenario in research settings.

Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this method, the sample is heated, and the trapped air in the inverted capillary expands. At the boiling point, a rapid and continuous stream of vapor bubbles escapes. Upon cooling, the point at which the liquid is drawn back into the capillary signifies that the external pressure has just overcome the vapor pressure of the liquid, providing an accurate boiling point reading.[5]

Step-by-Step Protocol:

-

Preparation: Attach a small test tube containing 0.5-1 mL of this compound to a thermometer using a rubber band.

-

Capillary Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Apparatus Setup: Clamp a Thiele tube to a ring stand and insert the thermometer assembly, ensuring the sample is level with the upper arm of the Thiele tube.

-

Heating: Gently heat the side arm of the Thiele tube with a micro-burner. The design of the tube ensures uniform heating of the oil bath via convection.

-

Observation: Observe the capillary. As the temperature rises, bubbles will emerge. Note the temperature when a continuous and rapid stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat source. The bubbling will slow and then stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point. Record the ambient atmospheric pressure.

Density Measurement (Pycnometer Method)

A pycnometer, or specific gravity bottle, allows for a very precise determination of a liquid's density.

Causality: Density is an intrinsic property defined as mass per unit volume. This protocol relies on accurately measuring the mass of a precisely known volume of the liquid. The pycnometer is calibrated with a liquid of known density (typically deionized water) to determine its exact volume at a specific temperature.

Step-by-Step Protocol:

-

Calibration: Clean and dry a pycnometer of a known volume (e.g., 10 mL). Weigh the empty pycnometer on an analytical balance.

-

Water Measurement: Fill the pycnometer with deionized water, ensuring the capillary in the stopper is filled and there are no air bubbles. Place it in a thermostat-controlled water bath at 20°C for 15-20 minutes to reach thermal equilibrium.

-

Weighing (Water): Remove the pycnometer, carefully dry the outside, and weigh it. Calculate the exact volume of the pycnometer using the known density of water at 20°C.

-

Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with this compound.

-

Weighing (Sample): Thermostat the filled pycnometer at 20°C as before, dry the exterior, and weigh it.

-

Calculation: Subtract the mass of the empty pycnometer to find the mass of the liquid. Divide the mass of the liquid by the calibrated volume of the pycnometer to obtain the density.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a fundamental physical constant that is highly sensitive to purity.

Causality: The refractive index is the ratio of the speed of light in a vacuum to its speed in the substance. An Abbe refractometer measures the critical angle of total internal reflection at the interface between a prism of high refractive index and the sample. This critical angle is directly related to the sample's refractive index.

Step-by-Step Protocol:

-

Calibration: Turn on the refractometer and the light source. Ensure the prisms are clean. Calibrate the instrument using a standard of known refractive index, such as distilled water at 20°C.

-

Sample Application: Open the prism assembly and place a few drops of this compound onto the surface of the lower prism.

-

Measurement: Close the prisms. Look through the eyepiece and turn the adjustment knob until the light and dark fields are in sharp focus.

-

Reading: Adjust the handwheel to bring the dividing line between the light and dark fields exactly to the center of the crosshairs in the eyepiece.

-

Data Acquisition: Read the refractive index value from the instrument's scale. Record the temperature, as the refractive index is temperature-dependent.

Visualization of Property-Application Relationships

The physical properties of this compound are directly linked to its utility in a research and development setting. This relationship can be visualized as a workflow.

Caption: Workflow linking physical properties to laboratory applications.

Safety and Handling

Based on available safety data, this compound is a combustible liquid and requires careful handling.[1]

-

Hazards: Causes skin irritation and serious eye damage. It is also reported to be harmful to aquatic life with long-lasting effects.[3]

-

Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[1] Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, at a recommended temperature of 2-8°C.[1]

Conclusion

This technical guide has provided a detailed examination of the physical properties of this compound, emphasizing not only the quantitative data but also the practical methodologies for their verification. For the intended audience of researchers and drug development professionals, this synthesis of data and procedural logic is crucial for the successful application of this versatile chemical intermediate. The integrity of any synthetic endeavor begins with a thorough characterization of its fundamental components, and the information presented herein serves as a robust foundation for that purpose.

References

-

Nichols, L. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3016304, this compound. Retrieved January 9, 2026, from [Link]

Sources

A Comprehensive Spectroscopic Guide to Ethyl 3-methyl-4-oxocrotonate for Advanced Research

This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 3-methyl-4-oxocrotonate (also known as Ethyl (E)-3-methyl-4-oxobut-2-enoate), a valuable C5-aldehydic ester intermediate in organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with detailed, practical protocols to ensure the confident identification and characterization of this molecule.

Molecular Structure and Spectroscopic Overview

This compound (C₇H₁₀O₃, Mol. Wt.: 142.15 g/mol ) is an α,β-unsaturated carbonyl compound featuring both an ester and an aldehyde functional group. This unique electronic arrangement, with extensive conjugation, gives rise to a distinct and informative spectroscopic signature. A thorough characterization relies on the synergistic use of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to elucidate the molecular framework and confirm purity.

The numbering scheme used for NMR assignments is presented in the molecular diagram below.

Caption: Molecular structure and atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Proton (¹H) NMR Spectroscopy

Principle & Causality: ¹H NMR spectroscopy maps the chemical environment of protons. The chemical shift (δ) is governed by the electron density around the nucleus. Electron-withdrawing groups, like carbonyls and double bonds, decrease the electron density (a "deshielding" effect), causing the proton signal to appear at a higher chemical shift (further downfield). Spin-spin coupling, observed as signal splitting, reveals the number of neighboring protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Assigned Proton (Atom #) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Assignment |

| Aldehyde-H (7) | 9.5 - 10.0 | Singlet (s) | - | 1H | Highly deshielded by the directly attached C=O group and conjugation.[1][2] |

| Vinyl-H (4) | 6.1 - 6.4 | Singlet (s) | - | 1H | Located on a C=C double bond, deshielded by the ester carbonyl group. |

| Methylene-H (2) | 4.1 - 4.3 | Quartet (q) | ~7.1 | 2H | Part of the ethyl ester, adjacent to an oxygen atom (deshielded) and coupled to the methyl protons (1). |

| Vinyl Methyl-H (6) | 2.1 - 2.4 | Singlet (s) | - | 3H | Attached to the C=C double bond, resulting in a downfield shift compared to a standard alkyl methyl. |

| Ethyl Methyl-H (1) | 1.2 - 1.4 | Triplet (t) | ~7.1 | 3H | Part of the ethyl ester, coupled to the adjacent methylene protons (2). |

Carbon-¹³ (¹³C) NMR Spectroscopy

Principle & Causality: ¹³C NMR spectroscopy provides a count of the unique carbon environments in a molecule. Chemical shifts are highly sensitive to hybridization and the electronic environment. Carbonyl carbons are significantly deshielded and appear far downfield (160-220 ppm), while sp²-hybridized carbons of alkenes appear in the midrange (110-160 ppm), and sp³-hybridized alkyl carbons are found upfield (0-60 ppm).[3][4]

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Assigned Carbon (Atom #) | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| Aldehyde Carbonyl (7) | 190 - 195 | Aldehyde carbonyl carbon, highly deshielded.[3] |

| Ester Carbonyl (3) | 165 - 168 | Ester carbonyl carbon, deshielded but typically upfield from ketones/aldehydes. |

| Alkene Carbon (5) | 155 - 160 | sp² carbon attached to the electron-withdrawing aldehyde group. |

| Alkene Carbon (4) | 125 - 130 | sp² carbon β to the ester carbonyl. |

| Methylene Carbon (2) | 60 - 62 | sp³ carbon of the ethyl group, bonded to an electronegative oxygen atom. |

| Vinyl Methyl Carbon (6) | 18 - 22 | sp³ methyl carbon attached to an sp² carbon. |

| Ethyl Methyl Carbon (1) | 14 - 15 | sp³ terminal methyl carbon of the ethyl group. |

Self-Validating NMR Acquisition Protocol

This protocol ensures high-quality, reproducible data. The system is self-validating through the use of a deuterated solvent for field locking and an internal standard for chemical shift referencing.

Workflow Diagram: NMR Sample Analysis

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of the compound into a clean vial. Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Ensure complete dissolution, then transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into a spinner and place it in the spectrometer's autosampler or magnet.

-

Locking and Shimming: The instrument's software will lock onto the deuterium signal of the CDCl₃ solvent. This step is critical as it stabilizes the magnetic field, compensating for any drift. Following the lock, an automated or manual shimming procedure is performed to optimize the magnetic field homogeneity across the sample, which is essential for achieving sharp, well-resolved peaks.

-

Acquisition: For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled pulse program is used to simplify the spectrum to single lines for each unique carbon.

-

Data Processing: The raw data (Free Induction Decay, FID) is processed using a Fourier transform. The resulting spectrum is then phase- and baseline-corrected. Finally, the chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm. For ¹H spectra, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

Principle & Causality: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes (e.g., stretching, bending). The absorption frequency is characteristic of the bond type and its chemical environment. The presence of strong, sharp peaks in the IR spectrum serves as a reliable fingerprint for key functional groups.

Predicted IR Absorption Data:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Rationale for Assignment |

| ~2820 & ~2720 | Aldehyde C-H | C-H Stretch | The characteristic "Fermi doublet" for an aldehyde C-H stretch. |

| ~1720 | Ester C=O | C=O Stretch | Typical stretching frequency for a saturated ester carbonyl. |

| ~1685 | Aldehyde C=O | C=O Stretch | Conjugation with the C=C bond lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹).[3] |

| ~1640 | Alkene C=C | C=C Stretch | Stretching frequency for a conjugated double bond. |

| ~1200 | Ester C-O | C-O Stretch | Strong, characteristic stretch for the ester C-O single bond. |

Self-Validating ATR-IR Acquisition Protocol

Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation. The protocol's integrity is maintained by acquiring a background spectrum immediately before the sample spectrum to computationally subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.

Step-by-Step Methodology:

-

Prepare the Instrument: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Use a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to fully evaporate.

-

Acquire Background: With the clean, empty crystal, run a background scan. This spectrum of the ambient environment will be automatically subtracted from the sample spectrum.

-

Apply Sample: Place a small drop of the liquid this compound directly onto the center of the ATR crystal.

-

Acquire Spectrum: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a range of 4000 to 600 cm⁻¹.

-

Clean Up: Thoroughly clean the ATR crystal with a solvent-dampened tissue to prepare for the next measurement.

Mass Spectrometry (MS)

Principle & Causality: Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with high-energy electrons, causing ionization and subsequent fragmentation. The mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments are detected. The molecular ion peak (M⁺) confirms the molecular weight, while the fragmentation pattern provides structural clues, acting as a molecular fingerprint.

Predicted Mass Spectrometry Data:

| m/z Value | Proposed Fragment | Rationale for Fragmentation |

| 142 | [C₇H₁₀O₃]⁺ | Molecular Ion (M⁺) : Corresponds to the intact molecule, confirming the molecular weight.[2] |

| 113 | [M - C₂H₅]⁺ | Loss of the ethyl group from the ester. |

| 97 | [M - OCH₂CH₃]⁺ | α-cleavage with loss of the ethoxy radical (-OEt), a common pathway for esters. |

| 69 | [C₄H₅O]⁺ | Fragmentation of the carbon backbone. |

| 43 | [CH₃CO]⁺ | Acylium ion, potentially from cleavage at the keto- group. |

Integrated Spectroscopic Analysis

No single technique provides a complete structural picture. The true power of spectroscopic characterization lies in integrating the data from all methods.

Workflow Diagram: Integrated Characterization

Caption: Logic flow for confirming molecular structure using multiple techniques.

References

-

Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved from [Link]

-

STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). University of Notre Dame. Retrieved from [Link]

-

Chemical shifts. (n.d.). University College London. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Carboxylic Ester, Unsaturated. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Spectroscopy of Aldehydes and Ketones. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

-

Spectroscopy of Aldehydes and Ketones. (2025, February 24). Chemistry LibreTexts. Retrieved from [Link]

-

Guide to FT-IR Spectroscopy. (n.d.). Bruker. Retrieved from [Link]

-

How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI Technologies. Retrieved from [Link]

-

ATR-FTIR Spectroscopy Analysis of Biochemical Alterations in Pseudomonas aeruginosa Biofilms Following Antibiotic and Probiotic Treatments. (2020). MDPI. Retrieved from [Link]

-

This compound | C7H10O3. (n.d.). PubChem. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl 3-methyl-4-oxocrotonate

Introduction

Ethyl 3-methyl-4-oxocrotonate (CAS No: 62054-49-3), also known as ethyl 3-methyl-4-oxobut-2-enoate, is a multifunctional organic compound featuring an ethyl ester, an α,β-unsaturated system, and a terminal aldehyde.[1][2] Its unique combination of reactive functional groups makes it a valuable intermediate in the synthesis of more complex molecules, including isoprenoids and various polymeric materials.[1][3] For researchers in synthetic chemistry and drug development, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the most powerful technique for the structural elucidation of organic molecules in solution, providing precise information about the electronic environment, connectivity, and relative abundance of protons within a molecule.[4]

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. We will dissect the expected spectral features, explain the underlying chemical principles, and present a robust protocol for data acquisition and interpretation, designed for professionals requiring a deep and practical understanding of this compound's spectroscopic signature.

Structural Analysis and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the distinct, chemically non-equivalent proton environments within the molecule. This compound possesses five such environments, as illustrated below.

Figure 1: Molecular structure of this compound with non-equivalent proton environments labeled (a-e).

-

Hₐ: Vinylic proton on the α-carbon.

-

H₃Cₑ: Protons of the methyl group on the β-carbon.

-

Hₑ: Aldehydic proton.

-

H₂Cₑ: Methylene protons of the ethyl ester group.

-

H₃Cₑ: Methyl protons of the ethyl ester group.

The Influence of Keto-Enol Tautomerism

A critical consideration for β-dicarbonyl compounds and their analogs is the potential for keto-enol tautomerism.[5][6] This equilibrium is slow on the NMR timescale, meaning that if both tautomers are present in significant concentrations, separate sets of signals will be observed for each form.[7] In the case of this compound, the aldehydic (keto) form can potentially equilibrate with its enol tautomer.

The position of this equilibrium is highly dependent on the solvent.[8][9] Polar, hydrogen-bond-accepting solvents like DMSO can stabilize the enol form, while non-polar solvents like CDCl₃ typically favor the keto form. For the purpose of this guide, we will focus our detailed analysis on the predominant keto form, which is most commonly observed. However, a researcher must be aware of this phenomenon, as the appearance of additional, unexpected peaks could signify the presence of the enol tautomer.

Predicted ¹H NMR Spectral Parameters (Keto Form)

The following table summarizes the predicted ¹H NMR data for the primary keto tautomer of this compound, typically observed in a standard solvent like CDCl₃.

| Proton Label | Integration | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Hₑ (Aldehyde) | 1H | 9.5 - 10.0 | Singlet (s) | N/A |

| Hₐ (Vinyl) | 1H | 6.0 - 6.5 | Singlet (s) or Quartet (q) | ~1.5 Hz (if coupled to H₃Cₑ) |

| H₂Cₑ (Ethyl CH₂) | 2H | 4.1 - 4.3 | Quartet (q) | ~7.1 Hz |

| H₃Cₑ (Vinyl CH₃) | 3H | 2.2 - 2.5 | Singlet (s) or Doublet (d) | ~1.5 Hz (if coupled to Hₐ) |

| H₃Cₑ (Ethyl CH₃) | 3H | 1.2 - 1.4 | Triplet (t) | ~7.1 Hz |

Detailed Signal Analysis

-

Hₑ (Aldehyde Proton, δ ≈ 9.5 - 10.0 ppm): This proton is attached to a carbonyl carbon and experiences extreme deshielding, causing its signal to appear far downfield. With no adjacent protons, it will present as a sharp singlet. This signal is highly diagnostic for the presence of an aldehyde.

-

Hₐ (Vinyl Proton, δ ≈ 6.0 - 6.5 ppm): As part of a conjugated system, this olefinic proton is deshielded and appears in the typical vinylic region.[10] Its chemical shift is influenced by the electron-withdrawing ester group. It is expected to be a singlet, although weak four-bond (⁴J) long-range coupling to the methyl protons (H₃Cₑ) may cause slight broadening or splitting into a narrow quartet.

-

H₂Cₑ and H₃Cₑ (Ethyl Group, δ ≈ 4.2 and 1.3 ppm): These protons form a classic ethyl ester pattern.[11][12] The methylene protons (H₂Cₑ) are adjacent to the electron-withdrawing ester oxygen, shifting them downfield to ~4.2 ppm. They are split into a quartet by the three neighboring methyl protons. The terminal methyl protons (H₃Cₑ) are in a standard alkyl environment (~1.3 ppm) and are split into a triplet by the two neighboring methylene protons. The coupling constant for both multiplets will be identical (~7.1 Hz).

-

H₃Cₑ (Vinyl Methyl Group, δ ≈ 2.2 - 2.5 ppm): The protons of this methyl group are attached to the C=C double bond, which deshields them relative to a standard alkyl methyl group.[13] This signal is expected to be a singlet or a narrow doublet due to potential long-range coupling with the vinylic proton Hₐ.

Experimental Protocol for Spectrum Acquisition

Adherence to a standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following workflow is recommended for the analysis of this compound.

Figure 2: Standard experimental workflow for ¹H NMR spectroscopy.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.0 ppm.[14]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent. This step compensates for any magnetic field drift during the experiment.[14]

-

Shim the magnetic field by adjusting the shim coils to maximize the field homogeneity, which results in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Select a standard one-pulse ¹H NMR experiment.

-

Set appropriate acquisition parameters. A sufficient number of scans (typically 8 to 16) should be averaged to achieve a good signal-to-noise ratio.

-

Initiate the experiment to acquire the Free Induction Decay (FID), which is the time-domain signal.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to convert the time-domain data into the familiar frequency-domain spectrum.[14]

-

Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to ensure the baseline is flat.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.

-

Integrate the area under each distinct signal set. The relative integral values correspond to the ratio of protons giving rise to those signals.

-

Conclusion

The ¹H NMR spectrum of this compound provides a distinct and informative fingerprint for its molecular structure. The key diagnostic signals include a downfield singlet for the aldehyde proton, a classic quartet-triplet system for the ethyl ester, and two upfield singlets or narrow multiplets for the vinylic proton and its adjacent methyl group. A thorough understanding of these features, combined with an awareness of potential solvent-induced tautomerism and adherence to a rigorous experimental protocol, empowers researchers to confidently verify the identity and purity of this versatile synthetic building block.

References

-

Garland, C. W., Shoemaker, D. P., & Nibler, J. W. (2009). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education, 86(7), 849. Link

-

Mihovilovic, M. D. (2001). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 78(10), 1403. Link

-

Laurella, S., Sierra, M., Furlong, J., & Allegretti, P. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. Open Journal of Physical Chemistry, 3(4), 138-149. Link

-

CORE. (n.d.). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in -Ketoamides: A Nuclear Magnetic Resonance Study. CORE. Link

-

ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Arizona State University. Link

-

BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters. BenchChem. Link

-

Stothers, J. B., & Spencer, E. Y. (1964). Nuclear Magnetic Resonance Studies of Enolizable Cyclic β-Keto Esters. Journal of the American Chemical Society, 86(5), 818-823. Link

-

Spyros, A., & Dais, P. (2009). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules, 14(7), 2588-2621. Link

-

ResearchGate. (n.d.). Figure 1. 1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl... ResearchGate. Link

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Concordia College. Link

-

The Royal Society of Chemistry. (n.d.). Supporting information. The Royal Society of Chemistry. Link

-

OpenOChem Learn. (n.d.). Interpreting. OpenOChem Learn. Link

-

OpenOChem Learn. (n.d.). Ketones. OpenOChem Learn. Link

-

MDPI. (2022). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. MDPI. Link

-

ResearchGate. (2016). Mastering β-keto esters. ResearchGate. Link

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Link

-

Magritek. (n.d.). Ethyl crotonate. Magritek. Link

-

Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich. Link

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. Link

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. Link

-

YouTube. (2020). Saturated& unsaturated long chains fatty acids assignment using NMR. YouTube. Link

-

MDPI. (2018). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. Link

-

Magritek. (n.d.). Ethyl crotonate. Magritek. Link

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Link

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthetic Utility of this compound in Polymer Science. Pharma-Sources. Link

Sources

- 1. This compound = 97.0 GC 62054-49-3 [sigmaaldrich.com]

- 2. This compound | C7H10O3 | CID 3016304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Interpreting | OpenOChem Learn [learn.openochem.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. cores.research.asu.edu [cores.research.asu.edu]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study [scirp.org]

- 10. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. asahilab.co.jp [asahilab.co.jp]

- 12. magritek.com [magritek.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the 13C NMR Analysis of Ethyl 3-methyl-4-oxocrotonate

Introduction

For researchers, scientists, and professionals engaged in drug development and materials science, the precise structural elucidation of organic molecules is paramount. Ethyl 3-methyl-4-oxocrotonate, a multifunctional α,β-unsaturated carbonyl compound, presents a compelling case for the power and nuance of Nuclear Magnetic Resonance (NMR) spectroscopy. Its conjugated system, featuring both an ester and an aldehyde functionality, gives rise to a distinct and informative 13C NMR spectrum. This technical guide provides a comprehensive exploration of the 13C NMR analysis of this compound, from theoretical underpinnings and predictive analysis to experimental best practices and detailed spectral interpretation. Our approach is grounded in field-proven insights to ensure both technical accuracy and practical applicability.

Theoretical Framework: Understanding the 13C NMR Landscape of an α,β-Unsaturated System

The 13C NMR spectrum of an organic molecule provides a detailed map of its carbon skeleton. The chemical shift (δ) of each carbon nucleus is exquisitely sensitive to its local electronic environment, which is primarily dictated by hybridization, substituent effects, and conjugation.[1] In this compound, the presence of sp2 hybridized carbons in the C=C double bond and the two carbonyl groups (ester and aldehyde) results in signals that are significantly downfield (higher ppm) compared to sp3 hybridized carbons.

The defining feature of this molecule is the α,β-unsaturated carbonyl system. The conjugation of the C=C double bond with the ester carbonyl group leads to a polarization of the π-electron system. This electronic communication results in a deshielding effect at the β-carbon (C3) and a shielding effect at the α-carbon (C2) relative to a non-conjugated alkene. Similarly, the aldehyde group at C4 further influences the electronic distribution within the molecule.

Predicted 13C NMR Spectrum of this compound

To provide a concrete basis for our analysis, a 13C NMR spectrum of this compound was predicted using advanced computational algorithms. The predicted chemical shifts are summarized in the table below. This data serves as our primary reference for the subsequent interpretation and discussion.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) | Justification |

| C1 | ~165.8 | Singlet (Quaternary) | Ester carbonyl carbon, deshielded by two oxygen atoms. |

| C2 | ~123.5 | Doublet | α-carbon of the α,β-unsaturated ester, shielded by resonance. |

| C3 | ~148.2 | Singlet (Quaternary) | β-carbon of the α,β-unsaturated ester, deshielded by conjugation and the attached methyl group. |

| C4 | ~193.1 | Doublet | Aldehyde carbonyl carbon, strongly deshielded. |

| C5 | ~14.1 | Quartet | Methyl carbon of the ethyl group. |

| C6 | ~60.9 | Triplet | Methylene carbon of the ethyl group, deshielded by the adjacent oxygen atom. |

| C7 | ~18.5 | Quartet | Methyl carbon attached to the double bond (C3). |

In-Depth Spectral Interpretation and Causality

A thorough analysis of the predicted 13C NMR spectrum reveals the intricate interplay of electronic effects within this compound.

-

Carbonyl Carbons (C1 and C4): The two carbonyl carbons are the most deshielded in the molecule, appearing at the downfield end of the spectrum. The aldehyde carbonyl (C4) at ~193.1 ppm is significantly more deshielded than the ester carbonyl (C1) at ~165.8 ppm. This is a characteristic feature, as aldehydes typically resonate at higher chemical shifts than esters.[2]

-

Olefinic Carbons (C2 and C3): The chemical shifts of the double-bonded carbons are highly informative. The β-carbon (C3) at ~148.2 ppm is substantially deshielded due to the electron-withdrawing effect of the conjugated ester group. Conversely, the α-carbon (C2) at ~123.5 ppm is shielded. This pattern of a deshielded β-carbon and a shielded α-carbon is a hallmark of α,β-unsaturated carbonyl systems.[1][3] The presence of the methyl group at C3 also contributes to its downfield shift.

-

Ethyl Group Carbons (C5 and C6): The carbons of the ethyl ester group exhibit predictable chemical shifts. The methylene carbon (C6) directly attached to the ester oxygen appears at ~60.9 ppm, deshielded by the electronegative oxygen. The terminal methyl carbon (C5) at ~14.1 ppm is in a typical aliphatic region.

-

Methyl Carbon (C7): The methyl group attached to the double bond (C7) resonates at ~18.5 ppm. Its chemical shift is influenced by its attachment to an sp2 hybridized carbon.

Experimental Protocol: A Self-Validating System

The following protocol for acquiring the 13C NMR spectrum of this compound is designed to ensure high-quality, reproducible data.

1. Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl3) is a suitable solvent due to its excellent solubilizing properties for a wide range of organic compounds and its single, well-characterized solvent peak at approximately 77.16 ppm.

-

Concentration: For a standard 5 mm NMR tube, dissolve 20-50 mg of this compound in approximately 0.6 mL of CDCl3. For 13C NMR, a higher concentration is generally preferred to obtain a good signal-to-noise ratio in a reasonable time.[4][5]

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, the residual solvent peak of CDCl3 can also be used as a secondary reference.

-

Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[4]

2. NMR Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker instrument) should be performed.

-

Acquisition Parameters:

-

Spectral Width: A spectral width of 0 to 220 ppm is appropriate to cover the expected range of chemical shifts.

-

Number of Scans: A sufficient number of scans (typically 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons (C1 and C3).

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration if desired (though integration is not typically the primary goal in 13C NMR).

-

3. Data Processing:

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the CDCl3 solvent peak at 77.16 ppm.

Visualization of Key Concepts

To further clarify the relationships within the molecule and the analytical workflow, the following diagrams are provided.

Caption: Molecular structure of this compound with carbon numbering.

Caption: Workflow for the 13C NMR analysis of this compound.

Conclusion

The 13C NMR analysis of this compound serves as an excellent case study in the structural elucidation of complex organic molecules. By combining predictive tools with a deep understanding of the electronic effects that govern chemical shifts, a detailed and confident assignment of the carbon skeleton is achievable. The protocols and interpretations presented in this guide are designed to be a valuable resource for researchers and professionals, enabling them to leverage the full potential of 13C NMR spectroscopy in their scientific endeavors. The self-validating nature of the described workflow, grounded in established principles and best practices, ensures the integrity and reliability of the obtained structural information.

References

- Stothers, J. B. (1972). Carbon-13 NMR Spectroscopy. Academic Press.

-

UCL Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Retrieved from [Link]

- Stothers, J. B., & Lauterbur, P. C. (1964). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Canadian Journal of Chemistry, 42(7), 1563-1576.

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C chemical shift substituent effect of the methyl group with respect to the heterocycle without the substituent: compounds 1a and 2a. Retrieved from [Link]

-

R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]

- Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from a general protocol, specific URL not available.

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

-

University of Arizona Department of Chemistry and Biochemistry. (n.d.). NMR Sample Requirements and Preparation. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy - Organic Chemistry Data & Info. University of Wisconsin. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). α,β-unsaturated esters.

-

Colorado State University. (n.d.). CASCADE. Retrieved from [Link]

-

ResearchGate. (n.d.). Can anyone help me to tell me any online website to check 13C NMR prediction...? Retrieved from [Link]

- Compound Interest. (n.d.). A Guide to 13C NMR Chemical Shift Values. Retrieved from a general chemical education resource, specific URL not available.

- Sankararaman, S., & Srinivasan, C. (1987). 13C NMR substituent induced chemical shifts in the side-chain carbons of ,/-unsaturated sulphones. Journal of the Chemical Society, Perkin Transactions 2, (11), 1577-1580.

- da Silva, A. B. F., & Tormena, C. F. (2007). Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 66(3), 681-685.

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

- Tormena, C. F., & da Silva, A. B. F. (2002). The α-substituent effect of alkyl groups in the 13C NMR and IR data of some aliphatic nitriles. Journal of Molecular Structure, 604(1), 47-53.

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

- Asencio, J. A., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2061.

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 3. researchgate.net [researchgate.net]

- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

IR spectroscopy of α,β-unsaturated esters

An In-Depth Technical Guide to the Infrared Spectroscopy of α,β-Unsaturated Esters

Abstract

Infrared (IR) spectroscopy is a cornerstone analytical technique in chemical research and development, providing invaluable insights into molecular structure. For researchers, scientists, and drug development professionals, a nuanced understanding of spectral data is critical for structural elucidation, reaction monitoring, and quality control. This guide offers an in-depth exploration of the , a common and important class of organic compounds. We will move beyond simple peak identification to dissect the underlying principles governing the vibrational frequencies of these molecules. This document explains the causal mechanisms behind spectral shifts induced by electronic effects, conjugation, ring strain, and substitution, providing a robust framework for accurate and confident spectral interpretation.

Foundational Principles: The Vibrational Language of Esters

Infrared spectroscopy operates on the principle that covalent bonds within a molecule are not static; they vibrate at specific, quantized frequencies.[1][2] When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes, resulting in an IR spectrum that serves as a unique molecular "fingerprint".[2][3]

For any ester, the most prominent and diagnostic signals arise from the carbonyl group (C=O) and the two carbon-oxygen single bonds (C-O). This characteristic pattern of three strong absorptions is a reliable indicator of the ester functional group.[4]

-

C=O (Carbonyl) Stretch: This vibration produces an intense, sharp absorption band, typically the most recognizable peak in the spectrum. For a simple, saturated aliphatic ester, this band appears in the range of 1750-1735 cm⁻¹ .[5][6]

-

C-O (Acyl-Oxygen) Stretch: The stretching of the C-O bond between the carbonyl carbon and the ester oxygen gives rise to a strong band, typically found between 1300-1160 cm⁻¹ .[4][7]

-

C-O (Alkyl-Oxygen) Stretch: The C-O bond attached to the alkyl portion of the ester also produces a strong absorption, generally in the 1150-1000 cm⁻¹ region.[4][5]

The presence of these three intense bands provides a self-validating system for the initial identification of an ester functional group.[4]

The Core of the Matter: α,β-Unsaturation and Its Spectral Consequences

When a carbon-carbon double bond is conjugated with the ester's carbonyl group (forming an α,β-unsaturated system), it fundamentally alters the electronic distribution within the molecule. This change has predictable and significant consequences for the IR spectrum.

The Mechanism: Resonance Delocalization

The primary cause of the spectral shifts observed in α,β-unsaturated esters is electron delocalization through resonance. The π-electrons from the C=C and C=O bonds are not isolated but are spread across the four-atom system. This delocalization can be represented by contributing resonance structures.

This resonance effect introduces partial single-bond character into the C=O bond and partial double-bond character into the C-C single bond of the conjugated system. According to Hooke's Law, a weaker bond (lower force constant) vibrates at a lower frequency.[8][9] Consequently, the C=O bond becomes weaker and longer, and its stretching frequency decreases.[10][11]

Characteristic Frequency Shifts

The delocalization effect leads to the following key changes in the IR spectrum compared to a saturated ester:

-

C=O Stretching Frequency: The carbonyl absorption is shifted to a lower wavenumber (frequency) by approximately 15-40 cm⁻¹ . For α,β-unsaturated esters, this peak is typically observed in the 1730-1715 cm⁻¹ range.[5][6][12] This shift is a direct and reliable indicator of α,β-unsaturation.

-

C=C Stretching Frequency: The conjugated C=C double bond absorbs in the 1640-1600 cm⁻¹ region. This peak is often more intense than in non-conjugated alkenes due to the increased polarity of the bond from conjugation with the carbonyl group.

-

C-O Stretching Frequencies: The C-O stretches remain strong but may show slight shifts, appearing in the 1300-1160 cm⁻¹ range for the acyl-oxygen bond.[7]

Advanced Interpretation: Factors Modulating Vibrational Frequencies

While conjugation is the primary influence, other structural features can further modulate the absorption frequencies, and understanding them is key to a sophisticated spectral analysis.

Electronic Effects of Substituents

Substituents on the α,β-unsaturated system can alter the electronic density and, therefore, the bond strengths and vibrational frequencies.

-

Electron-Donating Groups (EDGs): EDGs (e.g., alkyl groups) attached to the double bond increase electron density in the conjugated system. This enhances the resonance effect, further weakening the C=O bond and causing an additional shift to a lower frequency.

-

Electron-Withdrawing Groups (EWGs): EWGs (e.g., halogens) can have a more complex influence. Through the inductive effect, they withdraw electron density, which tends to strengthen the C=O bond and increase its frequency.[13] However, this can be counteracted by resonance effects. The net result depends on the balance of these competing factors.[14]

Ring Strain: The Case of Unsaturated Lactones

When the α,β-unsaturated ester is part of a cyclic system (a lactone), ring strain plays a critical role in determining the C=O stretching frequency. Decreasing the ring size increases the angle strain.[13] To accommodate the smaller bond angles within the ring, the carbon orbitals of the C=O bond gain more s-character.[11] An increase in s-character results in a stronger, shorter C=O bond, which vibrates at a higher frequency.[11] This effect often overrides the frequency-lowering effect of conjugation.

| Ring Size (Lactone) | Typical C=O Frequency (cm⁻¹) | Causality |

| δ-Lactone (6-membered) | ~1735-1720 | Minimal ring strain; frequency is similar to acyclic α,β-unsaturated esters. |

| γ-Lactone (5-membered) | ~1780-1750 | Increased angle strain leads to a significant increase in C=O frequency.[12] |

| β-Lactone (4-membered) | ~1840-1820 | High ring strain causes a very large shift to a higher frequency. |

| Caption: Table summarizing the effect of ring strain on the C=O stretching frequency in cyclic esters (lactones). |

Stereochemical Effects: s-cis and s-trans Conformations

Acyclic α,β-unsaturated esters can exist in two planar conformations, s-cis and s-trans, referring to the arrangement around the C-C single bond. Generally, the s-trans conformer is more stable. The s-cis conformation often absorbs at a slightly higher frequency (by ~15-25 cm⁻¹) than the s-trans conformation.[13] In some cases, both conformers may be present in equilibrium, leading to the appearance of two distinct carbonyl bands.

Data Summary: A Quick Reference Guide

The following table summarizes the key IR absorption frequencies for distinguishing between saturated and α,β-unsaturated esters.

| Functional Group Vibration | Saturated Aliphatic Ester | α,β-Unsaturated Ester |

| C=O Stretch | 1750-1735 cm⁻¹ (Very Strong, Sharp)[6][15] | 1730-1715 cm⁻¹ (Very Strong, Sharp)[5][16] |

| C=C Stretch | N/A | 1640-1600 cm⁻¹ (Variable to Strong) |

| C-O Stretch (Acyl-O) | 1300-1150 cm⁻¹ (Strong)[5] | 1300-1100 cm⁻¹ (Strong)[7] |

| C-O Stretch (Alkyl-O) | 1150-1000 cm⁻¹ (Strong)[5] | 1150-1000 cm⁻¹ (Strong) |

| Caption: Comparison of characteristic IR absorption frequencies for saturated and α,β-unsaturated esters. |

Experimental Protocols: Ensuring Data Integrity

The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation.[1] The chosen method depends on the physical state of the analyte.

Workflow for FTIR Spectral Acquisition

Protocol 1: Neat Liquid Sample

This method is suitable for pure, non-volatile liquid esters.

-

Preparation: Ensure two salt plates (KBr or NaCl) are clean, dry, and free of scratches.

-

Application: Place one to two drops of the liquid ester onto the center of one salt plate.

-

Assembly: Carefully place the second salt plate on top, gently rotating to spread the sample into a thin, uniform film. Avoid air bubbles.[1]

-

Acquisition: Mount the assembly in the spectrometer's sample holder and acquire the spectrum. The film should be thin enough that the most intense peaks do not exceed ~90-95% absorbance.

Protocol 2: Solid Sample (KBr Pellet)

This method is ideal for solid samples, producing a high-quality spectrum with minimal interference.

-

Preparation: Gently grind ~1-2 mg of the solid ester sample with ~100-200 mg of dry, spectroscopic-grade KBr powder in an agate mortar and pestle until a fine, homogenous powder is obtained.

-

Pressing: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Acquisition: Place the pellet in the sample holder and acquire the spectrum.

Protocol 3: Solid Sample (Nujol Mull)

An alternative for solids, particularly those that are sensitive to pressure or moisture.

-

Preparation: Grind ~5-10 mg of the solid sample to a fine powder in an agate mortar.

-

Mulling: Add one to two drops of Nujol (mineral oil) and continue grinding until a smooth, paste-like mull is formed.

-

Application: Spread a thin layer of the mull onto a salt plate and cover with a second plate.

-

Acquisition: Acquire the spectrum. Crucial Note: The spectrum will show interfering peaks from Nujol itself (C-H stretches around 2920, 2850, 1460, and 1375 cm⁻¹). These must be mentally subtracted or digitally compensated for during interpretation.[1]

Conclusion

The infrared spectrum of an α,β-unsaturated ester is rich with structural information. The hallmark of conjugation is a distinct lowering of the C=O stretching frequency to the 1730-1715 cm⁻¹ region, accompanied by the appearance of a C=C stretching band around 1640-1600 cm⁻¹ . However, a truly expert analysis requires consideration of secondary factors such as substituent electronic effects, ring strain in lactones, and stereochemistry. By understanding the causal mechanisms behind these spectral features and employing rigorous experimental technique, researchers can leverage IR spectroscopy to its full potential for unambiguous molecular characterization.

References

-

DAV University. (n.d.). Factors influencing vibration frequencies. Retrieved from [Link]

-

University of California, Davis. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

Anonymous. (n.d.). IR Spectroscopy of Esters. Retrieved from [Link]

-

University of California, Davis. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. Retrieved from [Link]

-

University of California, Davis. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

-

Anonymous. (n.d.). IR_lectureNotes.pdf. Retrieved from [Link]

-

Scribd. (n.d.). Factor Affecting IR Absortion. Retrieved from [Link]

-

Anonymous. (n.d.). Sample preparation and factors affect IR bands. Retrieved from [Link]

-

Anonymous. (n.d.). IR handout.pdf. Retrieved from [Link]

-

Clark, J. (2014). interpreting infra-red spectra. Chemguide. Retrieved from [Link]

-

University of California, Davis. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

-

Anonymous. (n.d.). Esterification and Infrared Spectroscopy. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

Bellamy, L. J. (1954). Infrared Spectra of α,β-Unsaturated Esters. Journal of the American Chemical Society. Retrieved from [Link]

-

DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

-

Rpb Resonance Chemistry. (2023). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding. YouTube. Retrieved from [Link]

-

Leonard, N. J., & Gash, V. W. (1954). Unsaturated Amines. I. Determination of the Proximity of Nitrogen to a Double Bond by Infrared Absorption Spectra. Journal of the American Chemical Society. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014). Ring Strain and C=O Stretching Frequency. Retrieved from [Link]

-

Rpb Resonance Chemistry. (2020). Factors effect on Ir spectroscopy l Ring strainlConjugation l Force constant l Hydrogen bonding. YouTube. Retrieved from [Link]

-

IntechOpen. (2023). Introductory Chapter: Infrared Spectroscopy - Principles and Applications. Retrieved from [Link]

-

Surplus Solutions. (2025). What Is the Basic Principle of IR Spectroscopy? [+Applications]. Retrieved from [Link]

-

Anonymous. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

University of California, Davis. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

-

Kwary, D. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. What Is the Basic Principle of IR Spectroscopy? [+Applications] [connect.ssllc.com]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. www1.udel.edu [www1.udel.edu]

- 8. Infrared Spectrometry [www2.chemistry.msu.edu]

- 9. davuniversity.org [davuniversity.org]

- 10. scribd.com [scribd.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. spcmc.ac.in [spcmc.ac.in]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. academics.su.edu.krd [academics.su.edu.krd]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

Mass spectrometry of crotonate derivatives

An In-Depth Technical Guide to the Mass Spectrometry of Crotonate Derivatives

Introduction

Crotonate derivatives, a class of α,β-unsaturated carbonyl compounds, are ubiquitous in nature and industry. They serve as key intermediates in metabolic pathways, such as fatty acid metabolism, and are valuable building blocks in organic synthesis. The analysis of these compounds is crucial in diverse fields, from biomedical research to environmental science and industrial quality control. Mass spectrometry (MS) has emerged as an indispensable tool for the sensitive and specific detection, identification, and quantification of crotonate derivatives. This guide provides a comprehensive overview of the mass spectrometric analysis of crotonate derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the nuances of sample preparation, ionization techniques, fragmentation patterns, and quantitative methodologies, offering both theoretical insights and practical protocols.

The Challenge of Analyzing Crotonate Derivatives

The analysis of crotonate derivatives by mass spectrometry is not without its challenges. Their structural diversity, ranging from the small and volatile crotonic acid to complex crotonyl-CoA and crotonylated proteins, necessitates a versatile analytical toolbox. Small, polar crotonate derivatives often exhibit poor retention on reversed-phase liquid chromatography (LC) columns and may ionize inefficiently, making their detection and quantification challenging. Furthermore, the presence of isomers can complicate identification, requiring high-resolution analytical techniques. This guide will address these challenges and provide strategies to overcome them.

Sample Preparation and Derivatization: Enhancing Analytical Performance